Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate
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Overview
Description
Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate is an organic compound with the molecular formula C11H11BrO3. It is a member of the cyclopropane carboxylate family, characterized by the presence of a cyclopropane ring attached to a carboxylate group. The compound is notable for its bromophenoxy substituent, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate typically involves the reaction of 4-bromophenol with cyclopropanecarboxylic acid derivatives. One common method is the esterification of 4-bromophenol with methyl cyclopropanecarboxylate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-(4-substituted phenoxy)cyclopropanecarboxylates.
Oxidation: Formation of 1-(4-bromophenoxy)cyclopropanecarboxylic acid.
Reduction: Formation of 1-(4-bromophenoxy)cyclopropanol.
Scientific Research Applications
Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bromocyclopropane: A simpler analog with a bromine atom attached to a cyclopropane ring.
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Contains a bromophenoxy group but with a different core structure.
Uniqueness
Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring and a bromophenoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 1-(4-bromophenoxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-10(13)11(6-7-11)15-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
BPZOKKDNEQPQHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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